molecular formula C7H3ClFNO4 B6161262 3-chloro-5-fluoro-4-nitrobenzoic acid CAS No. 1807268-69-4

3-chloro-5-fluoro-4-nitrobenzoic acid

Cat. No.: B6161262
CAS No.: 1807268-69-4
M. Wt: 219.6
InChI Key:
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Description

3-chloro-5-fluoro-4-nitrobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H3ClFNO4. It is a yellow crystalline powder that is soluble in hot water and organic solvents. This compound is of interest due to its unique physical and chemical properties, as well as its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-chloro-5-fluoro-4-nitrobenzoic acid can be synthesized through various methods, including nitration, halogenation, and carboxylation of benzoic acid derivatives. One common method involves the reaction between 5-fluoro-3-nitrophenol and thionyl chloride in the presence of a catalyst such as triethylamine. This reaction generates the intermediate compound 5-chloro-3-nitrophenol, which is then carboxylated to form this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The halogen atoms (chlorine and fluorine) can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 2,4-dichloro-5-fluoro-3-nitrobenzoic acid
  • 3-fluoro-4-nitrobenzoic acid
  • 2-chloro-4-fluoro-5-nitrobenzoic acid

Comparison: 3-chloro-5-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different electrophilic and nucleophilic substitution patterns, as well as varying degrees of biological activity .

Properties

CAS No.

1807268-69-4

Molecular Formula

C7H3ClFNO4

Molecular Weight

219.6

Purity

95

Origin of Product

United States

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